P-Nitrophenyl beta-D-cellotetraoside
Overview
Description
P-Nitrophenyl beta-D-cellotetraoside is a small molecule cellulose mimic that consists of a tetramer of D-glucose units joined by β-1-4-glycosidic bonds. An aglycosidic bond links a 4-nitrophenyl moiety to the anomeric carbon of the first glucose unit . This compound is primarily used in cellulose degradation studies to determine the specificity of cellulases .
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl β-D-cellotetraoside is the cellulase enzyme . Cellulase is a key enzyme involved in the hydrolysis of cellulose, a major component of plant cell walls .
Mode of Action
4-Nitrophenyl β-D-cellotetraoside acts as a chromogenic substrate for cellulase . It consists of a tetramer of D-glucose units joined by β-1-4-glycosidic bonds . An aglycosidic bond links a 4-nitrophenyl moiety to the anomeric carbon of the first glucose unit . When cellulase acts on this compound, it hydrolyzes the β-1,4-glycosidic bonds, leading to the release of 4-nitrophenol .
Biochemical Pathways
The action of 4-Nitrophenyl β-D-cellotetraoside primarily affects the carbohydrate metabolism pathway . Specifically, it is involved in the degradation of cellulose. The hydrolysis of the β-1,4-glycosidic bonds in cellulose by cellulase is a crucial step in this pathway .
Pharmacokinetics
Its solubility in water and dmso may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The enzymatic action of cellulase on 4-Nitrophenyl β-D-cellotetraoside results in the release of 4-nitrophenol . This compound exhibits strong absorbance at 395 nm in alkaline solution , which allows for the quantification of cellulase activity.
Action Environment
The action of 4-Nitrophenyl β-D-cellotetraoside is influenced by environmental factors such as pH and temperature, which can affect the activity and stability of the cellulase enzyme . .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl b-D-cellotetraoside interacts with cellulase enzymes . The fragmentation pattern of 4-Nitrophenyl b-D-cellotetraoside after enzymatic hydrolysis can be analyzed by TLC or by the release of 4-nitrophenol . This compound is a chromogenic substrate utilized for the detection and quantification of cellulase enzyme activity .
Cellular Effects
The effects of 4-Nitrophenyl b-D-cellotetraoside on cells are primarily related to its role in cellulose degradation studies
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl b-D-cellotetraoside involves its interaction with cellulase enzymes . These enzymes hydrolyze the β-1,4-glycosidic bonds of the compound, a process that can be monitored by the release of 4-nitrophenol .
Preparation Methods
Synthetic Routes and Reaction Conditions
P-Nitrophenyl beta-D-cellotetraoside is synthesized through a series of glycosylation reactions. The synthesis involves the stepwise addition of D-glucose units to form the tetramer, followed by the attachment of the 4-nitrophenyl group to the anomeric carbon of the first glucose unit . The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids or bases to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated synthesizers and purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
P-Nitrophenyl beta-D-cellotetraoside undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by cellulases breaks the β-1-4-glycosidic bonds, releasing 4-nitrophenol.
Oxidation and Reduction: The nitro group on the 4-nitrophenyl moiety can undergo redox reactions.
Common Reagents and Conditions
Hydrolysis: Cellulase enzymes in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: 4-nitrophenol and cellotetraose fragments.
Oxidation: 4-nitrophenyl derivatives with altered oxidation states.
Reduction: Aminophenyl derivatives.
Scientific Research Applications
P-Nitrophenyl beta-D-cellotetraoside is widely used in scientific research, particularly in the following areas:
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl b-D-cellobioside: A smaller cellulose mimic with only two glucose units.
4-Nitrophenyl b-D-cellotrioside: Contains three glucose units.
Uniqueness
P-Nitrophenyl beta-D-cellotetraoside is unique due to its tetrameric structure, which makes it a more accurate mimic of natural cellulose compared to its smaller counterparts. This allows for more precise studies of cellulase activity and specificity .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSLEEASXYBLOE-HGEVGGQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45NO23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680648 | |
Record name | 4-Nitrophenyl beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
787.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129411-62-7 | |
Record name | 4-Nitrophenyl beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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